C 24-Cerebroside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

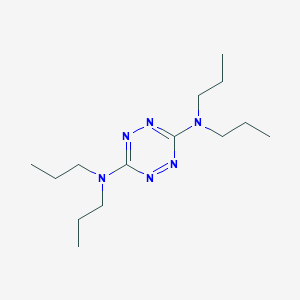

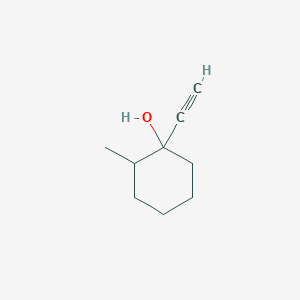

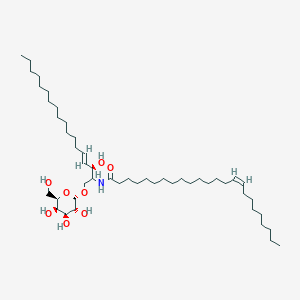

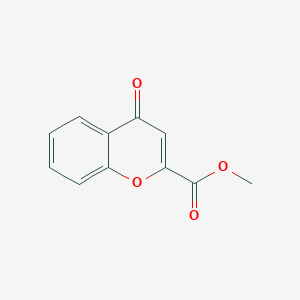

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide, also known as (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide, is a useful research compound. Its molecular formula is C48H91NO8 and its molecular weight is 810.2 g/mol. The purity is usually 95%.

The exact mass of the compound (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Ceramides - Cerebrosides - Galactosylceramides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

小麦の冷害耐性の向上

Cerebroside Cは、小麦の根の冷害耐性を高めることがわかった . Cerebroside Cを20 µg/mL含有する培地で小麦の苗を育てると、発芽率、潜在力、指数が有意に改善し、発芽時間が短縮された . これは、Cerebroside Cが作物の耐寒性を高めるために使用できることを示唆しており、特に寒冷な気候の地域で重要である .

脂質組成の改変

Cerebroside Cは、小麦の根の脂質組成を変化させることが示されている . この脂質組成の変化は、冷害耐性の向上に関連していた . 脂肪酸の不飽和度は向上し、リノール酸、リノレン酸、パルミチン酸、ステアリン酸の含有量はGC-MSで検出された .

脂質過酸化の抑制

Cerebroside Cは、マロンジアルデヒド(MDA)含有量と相対的膜透過性(RMP)で示されるように、小麦の根の脂質過酸化を有意に抑制することがわかった . この脂質過酸化の減少は、Cerebroside C処理された根で観察された冷害耐性の向上に貢献している可能性がある .

酵素活性の阻害

Cerebroside Cは、小麦の根のlipoxygenase(LOX)、phospholipid C(PLC)、phospholipid D(PLD)の活性を阻害することが示されている . これらの酵素は脂質代謝に関与しており、その阻害は、Cerebroside C処理された根で観察された脂質組成の変化と脂質過酸化の減少に貢献している可能性がある

作用機序

Target of Action

C 24-Cerebroside, also known as galactosylceramides, belongs to the family of glycosphingolipids . These complex lipids are crucial constituents of cell membranes, especially in the nervous system . They serve critical functions in maintaining cell structure and signal transduction processes .

Mode of Action

Cerebrosides interact with their targets by maintaining cell structure and participating in signal transduction processes . The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone . The orientation and position of the galactose residue determine the specific properties and functions of different cerebroside molecules .

Biochemical Pathways

Cerebrosides are involved in various biochemical pathways. For instance, α-GalCer, a type of cerebroside, is a potent activator of natural killer T (NKT) cells, a subset of T cells that play a critical role in immune responses . α-GalCer is recognized by the T cell receptor (TCR) of NKT cells when presented by the CD1d molecule on antigen-presenting cells . Upon activation, NKT cells rapidly produce various cytokines and initiate immune responses .

Pharmacokinetics

It’s known that the length and saturation of the fatty acid chain in cerebrosides can vary, influencing the physical properties of the molecule . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

The action of cerebrosides results in maintaining cell structure and facilitating signal transduction processes . In the case of α-GalCer, it can activate NKT cells, leading to the production of various cytokines and initiation of immune responses .

Action Environment

Environmental factors can influence the action of cerebrosides. For instance, cerebroside C has been found to increase tolerance to chilling injury in wheat seedlings . This suggests that temperature can significantly influence the efficacy and stability of cerebrosides .

生化学分析

Biochemical Properties

C 24-Cerebroside interacts with several enzymes and proteins, influencing biochemical reactions. For instance, it has been found to inhibit the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) by 13.62–62.26%, 13.54–63.93% and 13.90–61.17%, respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing lipid peroxidation and altering the lipid composition of roots . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41?,42-,43-,45+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOZIXHPUPAOIA-KVGFKTOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17283-91-9 |

Source

|

| Record name | N-Nervonylgalactosylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol](/img/structure/B93045.png)

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)